1-Bromo-4-chloro-3-fluoro-2-methoxybenzene
Overview
Description
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is a chemical compound with the molecular formula C7H5BrClFOMe1. It is also known as BCMF, and it is a halogenated benzene derivative1. This compound is used in the production of various medicinal and agrochemical compounds1.
Synthesis Analysis
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene can be synthesized by the reaction of 1-bromo-2-fluoro-4-nitrobenzene with sulfuric acid and hydrochloric acid, followed by the reaction with sodium methoxide1.
Molecular Structure Analysis
The chemical structure of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene consists of a benzene ring substituted by one bromine, one chlorine, one fluorine, and one methoxy group1.
Chemical Reactions Analysis
The compound can be characterized by various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy1.
Physical And Chemical Properties Analysis
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is a pale yellow crystalline solid with a molecular weight of 239.47 g/mol1. It has a melting point of 56-60°C and a boiling point of 277°C1. The compound is not soluble in water but is soluble in acetone, benzene, and ethanol1.
Scientific Research Applications
Cobalt-Catalysed Carbonylation : The paper by Boyarskiy et al. (2010) discusses the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro, and chlorobenzenes. This process, including compounds similar to 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene, is a key method for synthesizing fluorinated benzoic acid derivatives, which are valuable in chemical synthesis (Boyarskiy et al., 2010).
Electrochemical Fluorination : Hirohide Horio et al. (1996) studied the electrochemical fluorination of aromatic compounds, including halobenzenes similar to 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene. This research is significant for understanding the mechanisms behind electrochemical reactions involving halogenated compounds (Hirohide Horio et al., 1996).
Photochemistry of Aromatic Diazo Compounds : A study by M. Sukigara and S. Kikuchi (1967) examined the electronic structures of various m-substituted benzenediazonium cations, including those related to 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene. This research contributes to the understanding of photochemical properties of halogenated aromatic compounds (M. Sukigara & S. Kikuchi, 1967).
Vibrational Spectra of Halobenzene Cations : The paper by C. H. Kwon et al. (2002) provides insights into the vibrational spectra of halobenzene cations, including those similar to 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene. This research is important for understanding the spectroscopic properties of halogenated aromatic compounds (C. H. Kwon et al., 2002).
Safety And Hazards
The toxicity and safety of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene in scientific experiments depend on the concentration of the compound and the exposure route1. The compound may cause skin irritation, eye irritation, and respiratory tract irritation1. However, there is limited information available on the toxicity and safety of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene in humans1.
Future Directions
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is used in the synthesis of various medicinal and agrochemical compounds1. As such, future research may focus on exploring its potential applications in these areas.
properties
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRJGHLWXZWCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.